Cetrorelix acetate

Descripción general

Descripción

El acetato de cetrorelix es un decapéptido sintético que funciona como un antagonista de la hormona liberadora de gonadotropina. Se utiliza principalmente en la reproducción asistida para inhibir los aumentos prematuros de la hormona luteinizante, evitando así la ovulación prematura . Este compuesto también se está estudiando por su potencial en el tratamiento de cánceres sensibles a las hormonas y varios trastornos ginecológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El acetato de cetrorelix se sintetiza mediante la síntesis de péptidos en fase sólida. El proceso comienza con la resina Fmoc-Linker-MBHA como material de partida. Los aminoácidos con grupos protectores Fmoc se añaden secuencialmente a la resina. Los grupos protectores Fmoc se eliminan a su vez, y se utiliza HBTU/HOBT o DIC/HOBT como agente de condensación . El producto final se obtiene mediante acetilación, desprotección de la cadena lateral y escisión de péptidos, seguida de purificación utilizando columnas cromatográficas C18 o C8 .

Métodos de producción industrial

La producción industrial del acetato de cetrorelix implica la síntesis de péptidos en fase sólida a gran escala, seguida de purificación y liofilización para obtener el producto final. El proceso se optimiza para garantizar un alto rendimiento y pureza, cumpliendo con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de cetrorelix experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir en el residuo de metionina, dando lugar a la formación de derivados de sulfóxido.

Reducción: Las reacciones de reducción pueden revertir la oxidación de los residuos de metionina.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el ditiotreitol.

Sustitución: Aminoácidos protegidos con Fmoc y agentes de condensación como HBTU/HOBT.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen formas oxidadas y reducidas de acetato de cetrorelix, así como varios derivados sustituidos dependiendo de los aminoácidos específicos involucrados .

Aplicaciones Científicas De Investigación

Assisted Reproductive Technology

Cetrorelix acetate is primarily used in controlled ovarian stimulation protocols for women undergoing IVF or intracytoplasmic sperm injection (ICSI). Its ability to prevent premature LH surges allows for better control over the timing of ovulation and improves the chances of successful oocyte retrieval.

- Phase 3 Clinical Studies : A study involving 949 patients demonstrated that this compound effectively prevented LH surges, with a notable safety profile. The results indicated that the use of cetrorelix significantly reduced the incidence of ovarian hyperstimulation syndrome compared to traditional GnRH agonists .

| Parameter | Cetrorelix 3 mg (Single Dose) | Cetrorelix 0.25 mg (Multiple Dose) |

|---|---|---|

| No. of subjects | 115 | 159 |

| Oocyte pick-up (%) | 98.3 | 94.3 |

| LH-surge (%) | 0.0 | 1.9 |

| Serum E2 at hCG (pg/ml) | 1125 | 1064 |

| No. of follicles ≥11 mm at hCG | 11.2 ± 5.5 | 10.8 ± 5.2 |

Oncology

Initially developed for oncology, this compound has been investigated for its potential to manage hormone-sensitive tumors by modulating hormone levels . Its utility in this field remains limited compared to its applications in reproductive medicine.

Comparative Efficacy Studies

A prospective randomized trial compared the efficacy of single-dose this compound against daily administration of ganirelix acetate in preventing premature LH surges during ovarian stimulation cycles. The study found no significant differences in pregnancy rates between the two groups; however, cetrorelix required fewer injections, enhancing patient compliance and convenience .

- Study Design : The trial involved 185 infertile patients across sixteen ART centers in the United States.

- Outcomes : Both treatments effectively suppressed LH surges, but cetrorelix demonstrated a more favorable injection regimen.

Long-term Effects and Safety

Research indicates that the effects of cetrorelix are reversible, with spontaneous ovulation observed in subsequent cycles after treatment cessation . Safety assessments have shown mild allergic reactions as common side effects, which are generally transient and manageable.

Mecanismo De Acción

El acetato de cetrorelix se une a los receptores de la hormona liberadora de gonadotropina, actuando como un potente inhibidor de la secreción de gonadotropinas. Compite con la hormona liberadora de gonadotropina natural por la unión a los receptores de membrana de las células pituitarias, controlando así la liberación de la hormona luteinizante y la hormona folículoestimulante de una manera dependiente de la dosis . Esta inhibición previene la ovulación prematura y regula los niveles hormonales .

Comparación Con Compuestos Similares

Compuestos similares

Acetato de ganirelix: Otro antagonista de la hormona liberadora de gonadotropina utilizado en la reproducción asistida.

Acetato de degarelix: Se utiliza para tratar el cáncer de próstata avanzado inhibiendo la hormona liberadora de gonadotropina.

Acetato de abarelix: También se utiliza para tratar el cáncer de próstata inhibiendo la hormona liberadora de gonadotropina.

Singularidad

El acetato de cetrorelix es único en su aplicación específica para prevenir la ovulación prematura en la tecnología de reproducción asistida. Su eficacia y perfil de seguridad lo convierten en una opción preferida para esta indicación.

Actividad Biológica

Cetrorelix acetate is a synthetic decapeptide that acts as a potent antagonist of gonadotropin-releasing hormone (GnRH). It plays a significant role in reproductive health, particularly in assisted reproductive technologies (ART) and the management of hormone-sensitive conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical applications, and relevant research findings.

This compound functions primarily by binding to the GnRH receptor, inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This mechanism is crucial for controlling ovulation and managing hormonal therapies. The binding affinity of cetrorelix is characterized by a dissociation constant () of 0.202 nM and an inhibitory concentration () of 1.21 nM, indicating its potency in blocking GnRH activity .

Pharmacokinetics

- Absorption : Cetrorelix is rapidly absorbed following subcutaneous injection, with a mean absolute bioavailability of 85% .

- Distribution : The volume of distribution is approximately 1.16 L/kg, with 86% protein binding .

- Metabolism : It is resistant to phase I and II metabolism but is transformed by peptidases, yielding a predominant metabolite .

- Elimination : Cetrorelix is eliminated predominantly within 48 hours, with rapid clearance from tissues like the kidney and liver .

Clinical Applications

This compound is primarily used in ART to prevent premature ovulation during ovarian stimulation. The following studies illustrate its efficacy:

- Randomized Clinical Trials : A study involving 185 infertile patients compared the efficacy of a single dose of cetrorelix (3 mg) against daily doses of ganirelix (0.25 mg). Both treatments effectively prevented premature LH surges, but cetrorelix required fewer injections, enhancing patient convenience .

- Embryological Outcomes : Research indicated that ceasing cetrorelix on trigger day improved embryological outcomes significantly without increasing the risk of premature LH surges. Patients with certain anti-Müllerian hormone (AMH) levels showed better oocyte retrieval and fertilization rates when cetrorelix was appropriately timed .

- Tailored Protocols : Another study demonstrated that individualized administration protocols for cetrorelix led to more oocytes retrieved with less FSH used compared to fixed dosing regimens .

Adverse Effects

Clinical trials have reported various adverse events associated with cetrorelix use during controlled ovarian stimulation:

| Adverse Event | Incidence (%) |

|---|---|

| Ovarian Hyperstimulation Syndrome | 5.7 |

| Nausea | 1.3 |

| Headache | 1.1 |

| Local site reactions | Variable |

The incidence rates reflect mild to moderate adverse effects, emphasizing the need for monitoring during treatment .

Case Studies and Research Findings

Several case studies have explored the broader implications of this compound beyond ART:

- Hormone-Sensitive Cancers : Cetrorelix has shown antiproliferative effects against hormone-sensitive cancers in vivo, suggesting potential applications in oncology .

- Anxiolytic Properties : Emerging research indicates that cetrorelix may exhibit anxiolytic and antidepressant activities, further expanding its therapeutic potential beyond reproductive health .

Propiedades

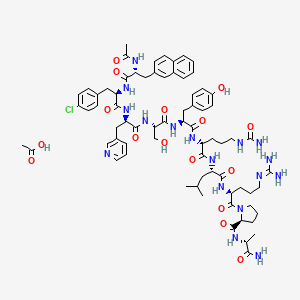

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H92ClN17O14.C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEFLCOCAHJBEA-ANRVCLKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H96ClN17O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020705 | |

| Record name | Cetrorelix acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1491.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631741-31-5, 145672-81-7 | |

| Record name | Cetrorelix monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1631741315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetrorelix acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRORELIX MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPQ226310Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.